molecular formula C5H4Cl2N2 B1424279 4-Chloro-2-(chloromethyl)pyrimidine CAS No. 3842-28-2

4-Chloro-2-(chloromethyl)pyrimidine

Cat. No. B1424279
CAS RN: 3842-28-2
M. Wt: 163 g/mol
InChI Key: STLWHIYGDWYWRH-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2 and a molecular weight of 163.01 . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for 4-Chloro-2-(chloromethyl)pyrimidine were not found, pyrimidines can be synthesized through various methods. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis can yield numerous 4,5-disubstituted pyrimidine analogs . Another study reported the synthesis of condensed 2-chloromethyl-4-hydroxy/4-chloropyrimidines under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(chloromethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at the 2nd position with a chloromethyl group and at the 4th position with a chlorine atom .


Physical And Chemical Properties Analysis

4-Chloro-2-(chloromethyl)pyrimidine has a density of 1.4±0.1 g/cm3, a boiling point of 212.2±20.0 °C at 760 mmHg, and a flash point of 102.1±7.4 °C . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Chloro-2-(chloromethyl)pyrimidine serves as an intermediate for synthesizing various disubstituted pyrimidines with potential pharmacological properties. Its synthesis from commercially available compounds and characterization using various spectroscopic techniques has been documented (Ogurtsov & Rakitin, 2021).

Applications in Drug Development

  • This compound has been used to produce derivatives with potential antiallergic activity, as demonstrated by rat passive cutaneous anaphylaxis screenings (Lesher, Singh, & Mielens, 1982).

Crystallographic Studies

  • In crystallography, 4-Chloro-2-(chloromethyl)pyrimidine is used to study molecular recognition processes involving hydrogen bonding, which is crucial for the targeted drug action of pharmaceuticals containing this functionality (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Quantum Chemical Calculations

  • The compound has been utilized in quantum chemical calculations to understand intramolecular non-covalent interactions, which are significant in understanding molecular behavior and properties (Zhang et al., 2018).

Pharmacological Activities

  • Functionally disubstituted pyrimidines, derived from 4-Chloro-2-(chloromethyl)pyrimidine, are important due to their various pharmacological activities. These derivatives are understudied, offering potential for new drug discoveries (Ogurtsov & Rakitin, 2021).

Antibacterial Activity

  • Some derivatives of 4-Chloro-2-(chloromethyl)pyrimidine have shown potential as antibacterial agents, as indicated by in vitro evaluations (Etemadi et al., 2016).

Optical Properties

  • The pyrimidine core, including derivatives of 4-Chloro-2-(chloromethyl)pyrimidine, demonstrates interesting fluorescent properties and has been used in the synthesis of pigments and dyes. These properties are influenced by solvent stabilization of the excited state (Mellado et al., 2021).

Safety And Hazards

4-Chloro-2-(chloromethyl)pyrimidine is considered hazardous. It has been assigned the signal word “Danger” and is associated with the GHS pictograms GHS05 and GHS07 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

While specific future directions for 4-Chloro-2-(chloromethyl)pyrimidine were not found, there are ongoing research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives . These developments provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-2-(chloromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLWHIYGDWYWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697728
Record name 4-Chloro-2-(chloromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)pyrimidine

CAS RN

3842-28-2
Record name 4-Chloro-2-(chloromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3842-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(chloromethyl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID10697728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(chloromethyl)pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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